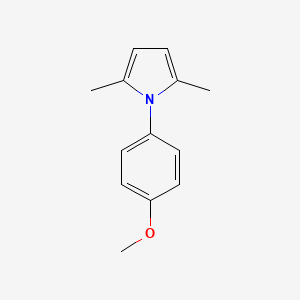

1-(4-Methoxyphenyl)-2,5-dimethylpyrrole

Übersicht

Beschreibung

OSM-S-289 ist eine Verbindung aus der Klasse der Aminothienopyrimidine, die aufgrund ihrer potenziellen Anwendung in verschiedenen Bereichen, einschließlich der pharmazeutischen Chemie und der Wirkstoffforschung, untersucht wurde. Diese Verbindung ist Teil des Open Source Malaria-Projekts, das darauf abzielt, neue Behandlungen für Malaria durch Open-Source-Forschung und Zusammenarbeit zu entwickeln.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von OSM-S-289 beinhaltet den Aufbau des Aminothienopyrimidingerüsts. Der Prozess beginnt typischerweise mit der Synthese des Thiophen-Ausgangsmaterials, gefolgt von der Bildung des Thienopyrimidin-Kerns. Die wichtigsten Schritte umfassen Halogenierung, Aminierung und die Bildung von Boronsäureestern. Die Reaktionsbedingungen beinhalten häufig den Einsatz von Palladium-katalysierten Kreuzkupplungsreaktionen, wie z. B. der Suzuki-Miyaura-Kupplung, um verschiedene Substituenten an das Grundgerüst einzuführen .

Industrielle Produktionsverfahren

Die industrielle Produktion von OSM-S-289 würde wahrscheinlich die Skalierung der Labor-Syntheseverfahren beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen zur Verbesserung der Ausbeute und Reinheit sowie die Sicherstellung der Verfügbarkeit von Ausgangsmaterialien und Reagenzien. Der Einsatz von Durchflusschemie und automatisierten Syntheseplattformen könnte die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

OSM-S-289 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Derivaten von OSM-S-289 durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogenierte Derivate mit Nucleophilen wie Aminen oder Thiolen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann. Substitutionsreaktionen führen typischerweise zur Bildung neuer Kohlenstoff-Stickstoff- oder Kohlenstoff-Schwefel-Bindungen.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht für sein Potenzial als Inhibitor spezifischer Enzyme oder Rezeptoren.

Medizin: Als potenzieller therapeutischer Wirkstoff für die Behandlung von Malaria und anderen Krankheiten erforscht.

Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von OSM-S-289 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität dieser Zielstrukturen durch Bindung an ihre aktiven Zentren oder durch Modulation ihrer Signalwege hemmen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, werden noch untersucht, aber Studien deuten darauf hin, dass OSM-S-289 zelluläre Prozesse wie Signaltransduktion und Genexpression beeinflussen kann .

Wirkmechanismus

The mechanism of action of OSM-S-289 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by modulating their signaling pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that OSM-S-289 may affect cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

OSM-S-106: Eine weitere Verbindung aus der Klasse der Aminothienopyrimidine mit ähnlichen strukturellen Merkmalen.

TCMDC 132385: Eine verwandte Verbindung mit Variationen im Sulfonamid-Teil.

Einzigartigkeit

OSM-S-289 ist aufgrund seiner spezifischen Substituenten und der daraus resultierenden biologischen Aktivität einzigartig. Während ähnliche Verbindungen den Aminothienopyrimidin-Kern gemeinsam haben, können die Variationen in den Substituenten zu Unterschieden in der Potenz, Selektivität und Gesamtwirksamkeit führen.

Biologische Aktivität

1-(4-Methoxyphenyl)-2,5-dimethylpyrrole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer effects.

Chemical Structure and Properties

This compound has the molecular formula C13H15NO. Its structure features a pyrrole ring substituted with a methoxyphenyl group and two methyl groups at the 2 and 5 positions. This configuration is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that derivatives of 2,5-dimethylpyrroles exhibit significant activity against Mycobacterium tuberculosis (M. tuberculosis) and other pathogens. For instance, compounds derived from the 2,5-dimethylpyrrole scaffold showed promising inhibitory effects against multidrug-resistant strains of M. tuberculosis with minimal inhibitory concentrations (MIC) below 1 µg/mL .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | < 1 | M. tuberculosis |

| 5n | 0.73 | M. tuberculosis |

| 5q | 0.40 | M. tuberculosis |

| LL3858 | 0.05 - 0.1 | M. tuberculosis |

Anticancer Activity

The compound also shows anticancer properties , particularly through its interaction with enzymes critical for cancer cell proliferation. Studies suggest that pyrrole derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme necessary for DNA synthesis in rapidly dividing cells . The ability to selectively target bacterial DHFR over human DHFR enhances its therapeutic potential while minimizing side effects.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : It may modulate receptors involved in neurotransmission and other cellular processes.

- Structural Features : The methoxy and methyl substitutions are believed to enhance lipophilicity and facilitate better binding to biological targets.

Case Studies

Several case studies have documented the efficacy of pyrrole derivatives in clinical settings:

- Study on Antitubercular Activity : A study demonstrated that analogues of the compound exhibited bactericidal effects against intracellular M. tuberculosis, indicating their potential as therapeutic agents in treating tuberculosis .

- Cancer Therapeutics : Research on pyrrole-based compounds has shown promising results in preclinical models for various cancers, emphasizing their role as dual-action agents targeting both bacterial infections and cancer cells .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10-4-5-11(2)14(10)12-6-8-13(15-3)9-7-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXMRHDTQFPICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345983 | |

| Record name | 1-(4-methoxyphenyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-27-9 | |

| Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methoxyphenyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.